4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-Benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound belonging to the class of benzamide derivatives. This compound features a benzoyl group attached to a thiazolyl ring, which is further substituted with a nitrothiophenyl group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the coupling of 4-nitrothiophen-2-ylamine with 4-benzoylbenzoyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group on the thiophenyl ring can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of different amines.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Amides, substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast. It has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, it has been investigated for its potential use in cancer research, as some derivatives exhibit cytotoxic activity against cancer cells.
Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. They have shown promise in the treatment of inflammatory diseases and as potential antiviral agents.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 4-Benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide exerts its effects involves interaction with specific molecular targets. The nitro group on the thiophenyl ring can act as an electrophile, interacting with nucleophilic sites on biological molecules. This interaction can disrupt cellular processes, leading to the observed biological activities.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Receptors: It may bind to specific receptors on cell surfaces, triggering signaling pathways that lead to therapeutic effects.
Comparison with Similar Compounds
4-Benzoyl-N-[4-(4-methylthiophen-2-yl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a methyl group instead of a nitro group.
4-Benzoyl-N-[4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: The presence of the nitro group on the thiophenyl ring distinguishes this compound from its analogs, imparting unique chemical and biological properties. This nitro group enhances the compound's reactivity and potential for biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O4S2/c25-19(13-4-2-1-3-5-13)14-6-8-15(9-7-14)20(26)23-21-22-17(12-30-21)18-10-16(11-29-18)24(27)28/h1-12H,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFWIBXLXIJMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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